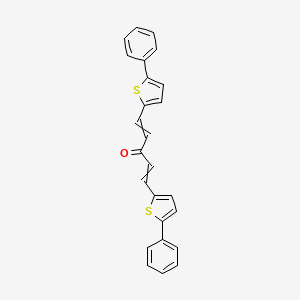
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one is a chemical compound known for its unique structure and properties It consists of a penta-1,4-dien-3-one backbone with two phenylthiophenyl groups attached at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:
Reagents: Thiophene derivatives, aldehydes, and a base such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the penta-1,4-dien-3-one backbone.
Substitution: Substituted phenylthiophenyl derivatives.
Applications De Recherche Scientifique
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, making it useful in materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Known for its higher chemical stability and better intracellular profile.
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Exhibits unique structural properties and interactions.
1,5-Bis(thiophen-2-yl)penta-1,4-dien-3-one: Similar backbone but different substituents, leading to varied reactivity and applications.
Uniqueness
1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one stands out due to its specific phenylthiophenyl groups, which impart unique electronic and structural properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents.
Propriétés
Numéro CAS |
61148-49-0 |
|---|---|
Formule moléculaire |
C25H18OS2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1,5-bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C25H18OS2/c26-21(11-13-22-15-17-24(27-22)19-7-3-1-4-8-19)12-14-23-16-18-25(28-23)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
DFASGQBQIWVCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



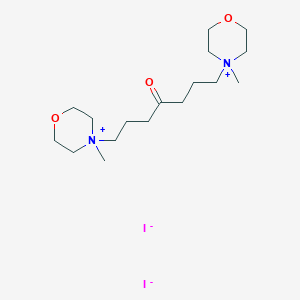
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
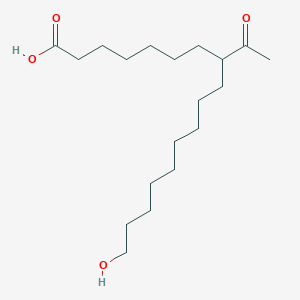

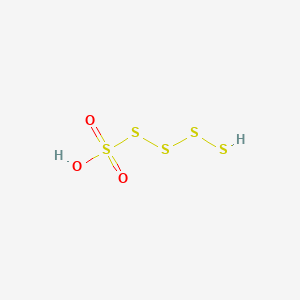
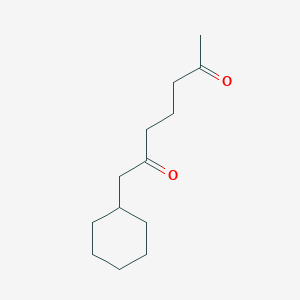
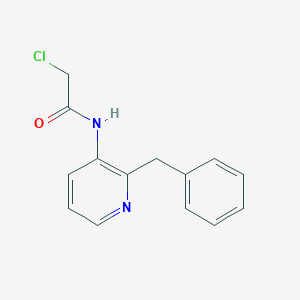
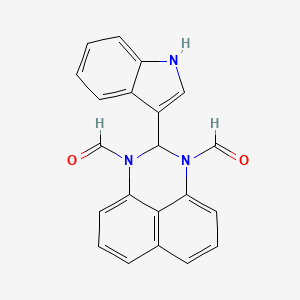
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
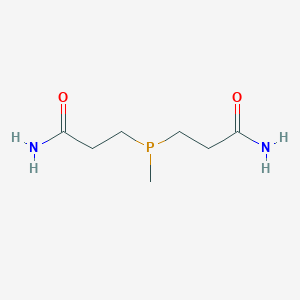
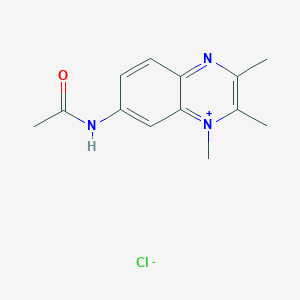
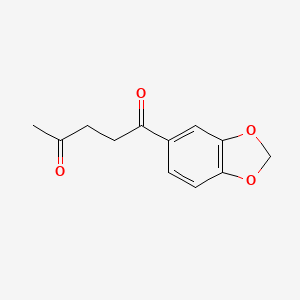
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
